molecular formula C17H21N3O2S2 B6474788 4-(methylsulfanyl)-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole CAS No. 2640815-13-8

4-(methylsulfanyl)-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole

Cat. No.: B6474788
CAS No.: 2640815-13-8
M. Wt: 363.5 g/mol
InChI Key: IAWJKVPOJDTNSV-UHFFFAOYSA-N
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Description

4-(methylsulfanyl)-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core with substituents that influence its chemical reactivity and biological activity. This compound is significant due to its diverse applications in scientific research and industry.

Preparation Methods

Synthetic routes and reaction conditions:

  • Synthesis of benzothiazole core: Typically involves the cyclization of 2-aminothiophenol with carbon disulfide or other electrophiles.

  • Introduction of 4-(methylsulfanyl) group: Methylation of the sulfanyl group is usually performed using methyl iodide in the presence of a base.

  • Attachment of pyrrolidine-1-carbonyl group to morpholine: This step often involves acylation of morpholine with pyrrolidine-1-carbonyl chloride.

Industrial production methods: Industrial methods may vary but generally include optimization of the above steps to maximize yield and purity. Techniques such as high-pressure reactions and continuous flow synthesis are employed to enhance efficiency.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

  • Reduction: Reduction reactions can target carbonyl groups or other reducible sites on the molecule.

  • Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, particularly at positions ortho or para to the sulfur.

Common reagents and conditions:

  • Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Nitrating agents for introducing nitro groups, sulfonating agents for sulfonic acids.

Major products formed from these reactions:

  • Oxidation: 4-(methylsulfinyl)-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole.

  • Reduction: The corresponding alcohols or amines, depending on the specific functional groups reduced.

  • Substitution: Derivatives with functional groups such as nitro, sulfonic acid, or halogens attached to the benzothiazole ring.

Scientific Research Applications

  • Chemistry: Serves as an intermediate for synthesizing more complex molecules. Often used in studies related to its reactivity and stability.

  • Medicine: Research into its potential as a pharmaceutical lead compound, particularly due to its benzothiazole core, which is a motif in several biologically active compounds.

  • Industry: Utilized in the production of specialty chemicals, dyes, and other materials where specific reactivity is required.

Mechanism of Action

The compound exerts its effects through interactions with biological targets, such as enzymes or receptors. The benzothiazole core can engage in π-π stacking interactions with aromatic amino acids in protein targets, while the substituents modulate binding affinity and specificity. The pyrrolidine-1-carbonyl and morpholine groups add additional hydrogen bonding and hydrophobic interactions, enhancing the compound's binding to its targets.

Comparison with Similar Compounds

  • 4-(methylsulfanyl)-1,3-benzothiazole: Lacks the pyrrolidine-1-carbonyl and morpholine groups, resulting in different reactivity and applications.

  • 2-(pyrrolidine-1-carbonyl)-1,3-benzothiazole: Missing the 4-(methylsulfanyl) group, which alters its chemical and biological properties.

  • 2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole: Similar but lacks the sulfur-containing group, influencing its redox chemistry and interactions.

This unique compound offers a rich landscape for both fundamental studies and applied research across various fields.

Properties

IUPAC Name

[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S2/c1-23-13-5-4-6-14-15(13)18-17(24-14)20-9-10-22-12(11-20)16(21)19-7-2-3-8-19/h4-6,12H,2-3,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWJKVPOJDTNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)N3CCOC(C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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